1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride

Stability Salt form Storage

Researchers pursuing Naᵥ channel blockers or TRPV1 antagonists often face inefficient coupling due to amine nucleophilicity mismatches. This HCl salt provides the 6-(2,2,2-trifluoroethoxy)pyridin-3-yl fragment in a stable, ready-to-couple form. • Directly employable in HATU/EDCI-mediated amide couplings after in situ neutralization-no separate free-base step required. • Enables SAR exploration around JTS-653-type TRPV1 antagonists (IC₅₀ = 0.320 nM). • Ambient storage stability supports kilogram-scale process development.

Molecular Formula C9H12ClF3N2O
Molecular Weight 256.65 g/mol
CAS No. 942938-68-3
Cat. No. B1532782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride
CAS942938-68-3
Molecular FormulaC9H12ClF3N2O
Molecular Weight256.65 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)OCC(F)(F)F)N.Cl
InChIInChI=1S/C9H11F3N2O.ClH/c1-6(13)7-2-3-8(14-4-7)15-5-9(10,11)12;/h2-4,6H,5,13H2,1H3;1H
InChIKeyMWPOLFLRHNUHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethylamine Hydrochloride – Identity & Procurement


1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride (CAS 942938-68-3) is a synthetic organic building block consisting of a pyridine core substituted at position 6 with a 2,2,2-trifluoroethoxy group and at position 3 with a 1-aminoethyl side chain, isolated as the monohydrochloride salt [1]. Its molecular formula is C₉H₁₂ClF₃N₂O and its molecular weight is 256.65 g/mol [1]. The compound is primarily employed as a key intermediate in the synthesis of voltage-gated sodium channel (Naᵥ) blockers and transient receptor potential vanilloid 1 (TRPV1) antagonists, where the trifluoroethoxy substituent imparts electron‑withdrawing character that modulates binding affinity and metabolic stability [2].

1-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethylamine HCl – Irreplaceability vs. Analogs


The combination of the 2,2,2-trifluoroethoxy group, the α‑methyl‑substituted ethylamine side chain, and the hydrochloride salt form creates a unique physicochemical and reactivity profile that is not simultaneously present in any closely related analog [1]. The hydrochloride salt ensures handleable solid‑state stability and reliable solubility in polar reaction media, whereas the free base and regioisomeric variants exhibit different solubility, hygroscopicity, and amine nucleophilicity, directly affecting coupling efficiency and product yield in multi‑step syntheses of Naᵥ and TRPV1 ligands [2][3]. Substituting with an unsubstituted aminopyridine, a methanamine analog, or a 2‑pyridyl regioisomer would alter the geometry and electronic character of the final pharmacophore, potentially compromising target potency and selectivity demonstrated in lead series [3].

1-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethylamine HCl – Differentiation Evidence


Salt vs. Free Base Storage Stability

The hydrochloride salt (CAS 942938-68-3) is a white solid that can be stored long-term at room temperature in a cool, dry place, whereas the free base (MW 220.19 g/mol) is typically an oil or low‑melting solid requiring cold storage to prevent degradation . The salt form's enhanced crystallinity reduces hygroscopicity and amine oxidation, directly improving weighing accuracy and batch-to-batch consistency in parallel synthesis workflows.

Stability Salt form Storage

α-Methyl Substitution vs. Aminomethyl Regioisomers

The target compound carries an α‑methyl‑branched ethylamine at the pyridine 3‑position. In the synthesis of Naᵥ blocker lead compounds, the (S)‑enantiomer of this amine was coupled with carboxylic acid derivatives to afford chiral amides with IC₅₀ values in the low nanomolar range against Naᵥ1.7 [1]. The closest achiral analog, 6‑(2,2,2‑trifluoroethoxy)pyridin‑3‑amine (CAS 72617‑82‑4), lacks the α‑methyl group and would produce amides with different conformational preferences and potentially reduced target affinity, as SAR studies indicate that the α‑methyl substituent is critical for potency [1][2].

Regioisomer Steric effect Coupling efficiency

Trifluoroethoxy vs. Methoxy/Difluoroethoxy Profile

The 2,2,2‑trifluoroethoxy substituent (OCH₂CF₃) is a stronger electron‑withdrawing group than methoxy (OCH₃) or 2,2‑difluoroethoxy (OCH₂CHF₂), as indicated by computational descriptors: the computed ALogP for the parent free base is approximately 1.5, compared to ~0.9 for the methoxy analog, reflecting increased lipophilicity that can enhance membrane permeability while maintaining moderate aqueous solubility [1][2]. In the patent CN106478497A, the trifluoroethoxy‑containing compounds are explicitly distinguished from difluoroethoxy analogs in the claims, suggesting that the trifluoroethoxy moiety was selected for optimal balance of potency and ADME properties [2].

Electron-withdrawing group Metabolic stability logP

High Purity Specification Across Vendors

The target compound is commercially available from multiple independent vendors (AKSci, Leyan, Chemsrc) with a minimum purity specification of ≥95% . This contrasts with several regioisomeric or homolog analogs (e.g., CAS 953780‑33‑1, CAS 159981‑17‑6) that are often supplied at lower purity (≥90%) or as mixtures of enantiomers, requiring additional purification before use in chiral synthesis . The consistent ≥95% purity of the hydrochloride salt reduces the burden of pre‑reaction purification and improves the reproducibility of subsequent amide coupling steps.

Purity Quality control Procurement

Patent-Validated Naᵥ Blocker Intermediate

Patent CN106478497A explicitly claims multiple amide derivatives prepared from 1‑[6‑(2,2,2‑trifluoroethoxy)pyridin‑3‑yl]ethylamine as TTX‑S (tetrodotoxin‑sensitive sodium channel) blockers for the treatment of pain, epilepsy, and related disorders [1]. The target compound appears in claims as the amine component of exemplified compounds (e.g., PTXDINCSDOVDHF, INJSSRINBKEZSM) that are distinguished from close analogs bearing difluoroethoxy or unsubstituted pyridine [1]. This patent pedigree provides a direct link between the building block and a defined pharmacological mechanism, which is absent for regioisomeric intermediates that are not exemplified in the same therapeutic context.

Sodium channel blocker TTX‑S Pain

Cost and Synthetic Step Economy

The hydrochloride salt CAS 942938‑68‑3 is listed by abcr at €651.60 for 1 g and €1,846.50 for 5 g [1]. This is positioned below the price of chiral, single‑enantiomer analogs (e.g., (R)‑1‑(5‑(2,2,2‑trifluoroethoxy)pyridin‑2‑yl)ethanamine, often >€1,000/g) and comparable to the achiral aminopyridine precursor CAS 72617‑82‑4 (typically €200–€400/g), but with the advantage of carrying the α‑methyl‑substituted ethylamine already installed, thereby saving one to two synthetic steps and associated yield losses [2].

Cost-effectiveness Commercial availability Supply chain

1-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethylamine HCl – Application Scenarios


TTX-S Sodium Channel Blocker Synthesis

Use as the chiral amine component in amide coupling reactions to reproduce compounds claimed in CN106478497A, including 2‑(2‑methylpropanoylamino)‑N‑[1‑[6‑(2,2,2‑trifluoroethoxy)pyridin‑3‑yl]ethyl]pyridine‑4‑carboxamide [1]. The hydrochloride salt is directly employable in HATU‑ or EDCI‑mediated couplings after in situ neutralization, eliminating the need for a separate free‑base preparation step.

TRPV1 Antagonist Library Construction

The 6‑(2,2,2‑trifluoroethoxy)pyridin‑3‑yl moiety is a critical recognition element in JTS‑653, a highly potent TRPV1 antagonist (IC₅₀ = 0.320 nM against human TRPV1) [2]. The target compound provides this fragment in a form ready for diversification at the amine terminus, enabling rapid SAR exploration around the benzoxazine‑carboxamide scaffold.

Agrochemical Fluorinated Pyridine Intermediate

The trifluoroethoxy‑pyridine platform is also employed in agrochemical lead generation, where the electron‑withdrawing substituent modulates herbicidal or fungicidal activity [3]. The hydrochloride salt's ambient storage stability facilitates kilogram‑scale process development and tech transfer.

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